molecular formula C19H16BrClN2O4 B2990527 (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide CAS No. 561292-02-2

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2990527
CAS No.: 561292-02-2
M. Wt: 451.7
InChI Key: ISWIZIFLGNTNNU-UHFFFAOYSA-N
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Description

This compound is a synthetic enamide derivative with a Z-configuration, characterized by a prop-2-enamide backbone bearing a cyano group (C≡N) and two distinct aromatic substituents:

  • Aryl Group 1: 3-Bromo-4-hydroxy-5-methoxyphenyl (electron-withdrawing Br and OH, electron-donating OCH₃).
  • Aryl Group 2: 4-Chloro-2-methoxy-5-methylphenyl (Cl, OCH₃, and CH₃ substituents).

Properties

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O4/c1-10-4-15(16(26-2)8-14(10)21)23-19(25)12(9-22)5-11-6-13(20)18(24)17(7-11)27-3/h4-8,24H,1-3H3,(H,23,25)/b12-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWIZIFLGNTNNU-XGICHPGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide, commonly referred to as a bromophenol derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H14BrClN3O3
  • Molecular Weight : 364.19 g/mol
  • IUPAC Name : N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-(4-chloro-2-methoxy-5-methylphenyl)cyanamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. Studies indicate that it can ameliorate H₂O₂-induced oxidative damage in keratinocytes by modulating the expression of antioxidant proteins such as TrxR1 and HO-1 .
  • Anticancer Properties : Research has demonstrated its potential in inhibiting the viability of cancer cells. For example, derivatives of bromophenols have been shown to induce apoptosis in leukemia K562 cells without affecting the cell cycle distribution . The compound's structure allows it to interact with cellular pathways that regulate apoptosis and cell proliferation.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting essential biological processes. This mechanism is crucial for its potential therapeutic applications against various diseases.

Biological Activity Data

Activity TypeObservationsReferences
AntioxidantAmeliorates oxidative damage in HaCaT cells; increases expression of TrxR1
AnticancerInduces apoptosis in leukemia K562 cells; does not affect cell cycle
Enzyme InhibitionPotential to inhibit enzymes involved in critical cellular functions

Case Studies

  • Antioxidant and Apoptotic Effects :
    A study investigated the effects of various bromophenol derivatives on oxidative stress and apoptosis. The results indicated that compounds similar to this compound significantly reduced ROS levels and enhanced cell survival under oxidative stress conditions .
  • Cytotoxicity Against Cancer Cells :
    In another research effort, the cytotoxic effects of this compound were evaluated against multiple cancer cell lines. The findings suggested that it effectively inhibited cancer cell growth through apoptosis induction, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogenated Aromatic Substitutions

Compound A : (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide (CAS 2158211-88-0)
  • Molecular Formula : C₁₇H₁₁BrCl₂N₂O₃.
  • Molecular Weight : 442.1 g/mol.
  • Key Differences: Anilide substituent: 2,5-Dichlorophenyl (vs. 4-chloro-2-methoxy-5-methylphenyl in the target compound).
Compound B : 2-{[5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-hydroxyphenyl)-2-thioxoacetamide
  • Molecular Formula : C₁₉H₁₄BrN₃O₅S₃.
  • Molecular Weight : 540 g/mol.
  • Key Differences: Core structure: Thiazolidinone ring with benzylidene and thioxo groups (vs. enamide backbone). Functional Groups: Sulfur-containing moieties (thioxo, thiazolidinone) introduce distinct reactivity and hydrogen-bonding capabilities.

Spectroscopic and Physicochemical Comparison

Property Target Compound Compound A (CAS 2158211-88-0) Compound B
1H-NMR (δ, ppm) Not reported Not reported 3.76 (OCH₃), 6.89–7.74 (aromatic H)
Melting Point N/A N/A 176–177°C
Key Functional Groups Cyano, enamide, Br/Cl/OCH₃/CH₃ Cyano, enamide, Br/Cl/OCH₃ Thiazolidinone, thioxo, Br/OCH₃

Spectroscopic Insights :

  • The methoxy group (OCH₃) in Compound B resonates at δ 3.76, consistent with typical shifts for such substituents. Similar shifts are expected in the target compound.
  • The absence of sulfur atoms in the target compound may simplify its NMR spectrum compared to Compound B.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between substituted phenyl rings using activating agents like oxalyl chloride (C₂O₂Cl₂) or carbodiimides. describes similar protocols for N-benzoylphenyl furamides, where intermediates are generated via reflux with NaOH and subsequent acid workup .
  • Stereochemical control : The (Z)-configuration of the propenamide group is achieved by optimizing reaction conditions (e.g., temperature, solvent polarity) to favor kinetic over thermodynamic products. This aligns with methods in , where triazine derivatives are synthesized with regioselective substitutions .
  • Purification : Column chromatography or recrystallization using solvents like dichloromethane (DCM) or dimethylformamide (DMF) to isolate the target compound .

Basic: How is the structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • X-ray crystallography : For absolute configuration determination. SHELX software ( ) is widely used for refining crystal structures, particularly for resolving bromine and chlorine substituents .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methoxy (-OCH₃) groups exhibit distinct singlet peaks near δ 3.8–4.0 ppm .
    • Fluorescence spectroscopy : To study electronic transitions, as demonstrated in for analogous benzamide derivatives .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for cyanopropenamide moieties .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives with conflicting steric and electronic effects?

Strategies include:

  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, reaction time). highlights flow chemistry approaches for diazomethane synthesis, where DoE improved yield reproducibility .
  • Catalyst screening : Palladium or copper catalysts may enhance coupling efficiency in brominated aromatic systems. notes the use of DMAP (4-dimethylaminopyridine) for acylations in sterically hindered environments .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in amidation reactions, while non-polar solvents favor crystallization .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine multiple techniques (e.g., X-ray, NMR, IR) to resolve ambiguities. For example, emphasizes SHELXL’s role in refining crystallographic data against electron density maps .
  • Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or vibrational spectra for comparison with experimental data. PubChem-derived computational data () supports this approach .
  • Isotopic labeling : Use deuterated analogs to distinguish overlapping signals in complex NMR spectra .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases, enzymes). notes structural features (e.g., trifluoromethyl groups) that enhance binding affinity in agrochemical targets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data. demonstrates this for pyrazole derivatives .
  • ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Advanced: How can researchers validate the compound’s stability under varying experimental conditions?

  • Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (acid/base) and monitor decomposition via HPLC. describes stability testing for furamides under reflux .
  • Kinetic studies : Use Arrhenius plots to predict shelf-life at different temperatures. ’s spectrofluorometric methods can track degradation products .
  • Microscopy : SEM or XRD to detect polymorphic changes during stress testing .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, ensuring consistency .
  • Crystallization engineering : Control nucleation kinetics using seeding or anti-solvent addition. highlights similar approaches for triazine derivatives .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates, as seen in ’s flow chemistry workflows .

Advanced: How can the compound’s reactivity be exploited for derivatization in drug discovery?

  • Click chemistry : The cyano group (-CN) can undergo Huisgen cycloaddition with azides to form tetrazoles, enhancing solubility .
  • Halogen exchange : Bromine substituents (3-bromo) allow Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
  • Protection/deprotection : Temporary protection of phenolic -OH groups (e.g., using acetyl) enables selective functionalization of other sites .

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